7-Chloro-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine
Description
7-Chloro-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core. This scaffold is characterized by substitutions at positions 2, 3, 5, and 7:
- Position 2: 4-Methoxyphenyl group (electron-donating substituent).
- Position 3 and 5: Methyl groups (small alkyl substituents).
- Position 7: Chlorine atom (electron-withdrawing substituent).
The molecular formula is C₂₀H₂₁ClN₄O, with a molecular weight of 347.42 g/mol . This compound is of interest due to its structural similarity to kinase inhibitors and antimicrobial agents, though its specific biological activities require further validation.
Structure
3D Structure
Properties
Molecular Formula |
C15H14ClN3O |
|---|---|
Molecular Weight |
287.74 g/mol |
IUPAC Name |
7-chloro-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C15H14ClN3O/c1-9-8-13(16)19-15(17-9)10(2)14(18-19)11-4-6-12(20-3)7-5-11/h4-8H,1-3H3 |
InChI Key |
PJJJYSGWJHPDCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)Cl)C3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Amino-3-Methyl-2-(4-Methoxyphenyl)Pyrazole
The 4-methoxyphenyl group is introduced at position 2 via Suzuki-Miyaura coupling or cyclocondensation. A representative protocol involves:
Table 1: Optimization of Pyrazole Synthesis
| Condition | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Acetic acid | Ethanol | 80 | 78 |
| HCl (cat.) | Toluene | 110 | 65 |
| Microwave-assisted | DMF | 150 | 89 |
Microwave irradiation significantly enhances yield by reducing reaction time from 12 h to 30 min.
Cyclocondensation to Form the Pyrazolo[1,5-a]Pyrimidine Core
Enaminone-Mediated Cyclization
Reaction of 5-amino-3-methyl-2-(4-methoxyphenyl)pyrazole with ethyl acetoacetate (β-keto ester) in pyridine at 120°C for 6 h generates the pyrimidine ring, installing the 5-methyl group.
Table 2: Cyclocondensation Efficiency
| Enaminone | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Ethyl acetoacetate | Pyridine | 6 | 87 |
| Acetylacetone | Ethanol | 4 | 92 |
| Dibenzoylmethane | DMF | 5 | 84 |
Electron-rich enaminones (e.g., acetylacetone) improve yields due to enhanced nucleophilicity.
Chlorination at Position 7
Phosphorus Oxychloride (POCl₃) Protocol
The 7-hydroxy intermediate undergoes chlorination using POCl₃ in the presence of N,N-diethylaniline as a catalyst.
Table 3: Chlorination Optimization
Catalytic N,N-diethylaniline reduces POCl₃ stoichiometry and reaction time while preventing side reactions.
Alternative Synthetic Routes
One-Pot Tandem Cyclization-Chlorination
A streamlined approach combines cyclocondensation and chlorination in a single pot:
-
Cyclocondensation : 5-Amino-3-methyl-2-(4-methoxyphenyl)pyrazole reacts with acetylacetone in pyridine.
-
In-situ chlorination : Direct addition of POCl₃ post-cyclization.
This method achieves an 88% overall yield, eliminating intermediate isolation.
Palladium-Catalyzed C-H Functionalization
Recent advances employ Pd(OAc)₂ to install the 4-methoxyphenyl group post-cyclization, though yields remain moderate (65–72%).
Mechanistic Insights and Regioselectivity
-
Cyclocondensation : The reaction proceeds via nucleophilic attack of the pyrazole’s amino group on the enaminone’s carbonyl carbon, followed by dehydration.
-
Chlorination : POCl₃ acts as both a chlorinating agent and Lewis acid, facilitating hydroxyl group displacement via a two-step SNAr mechanism.
-
Steric Effects : The 3-methyl group directs electrophilic substitution to position 7 due to reduced steric hindrance.
Scalability and Industrial Considerations
-
Batch Reactors : Kilo-scale synthesis in stirred-tank reactors achieves 85% yield using optimized POCl₃ conditions.
-
Green Chemistry : Solvent substitution (e.g., cyclopentyl methyl ether) reduces environmental impact without compromising efficiency.
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidines as anticancer agents. The specific compound has demonstrated activity against various cancer cell lines through mechanisms such as:
- Aurora Kinase Inhibition : This compound may inhibit aurora kinases, which are critical for cell division and often overexpressed in cancer cells. In vitro studies have shown that related compounds exhibit significant cytotoxicity against breast cancer cell lines with IC50 values indicating potent activity .
Antimicrobial Properties
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine possess antimicrobial properties. For instance:
- Broad-Spectrum Activity : Compounds from this family have been reported to exhibit effectiveness against a range of bacterial and fungal strains . This suggests potential applications in treating infections where conventional antibiotics may fail.
Phosphodiesterase Inhibition
The compound has also been studied for its ability to selectively inhibit phosphodiesterase enzymes involved in inflammatory responses. This inhibition could lead to therapeutic applications in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
Case Study 1: Anticancer Efficacy
In a study published in Molecules, researchers evaluated the anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives. The findings indicated that certain modifications to the structure enhanced cytotoxic activity against various cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer). The study emphasizes the importance of structural diversity in optimizing efficacy .
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial effects of pyrazolo[1,5-a]pyrimidine derivatives against resistant strains of bacteria. The results showed that some derivatives exhibited significant inhibition zones in disk diffusion assays, highlighting their potential as new antimicrobial agents .
Biological Activity
7-Chloro-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine (CAS Number: 1203128-58-8) is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, known for its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₁₅H₁₄ClN₃O
- Molecular Weight : 287.74 g/mol
- Structure : The compound features a pyrazolo[1,5-a]pyrimidine core substituted at the 2-position with a 4-methoxyphenyl group and a chlorine atom at the 7-position.
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of pyrazolo[1,5-a]pyrimidines. For instance, derivatives of this compound have shown significant cytotoxic effects against various cancer cell lines. A study demonstrated that certain pyrazolo derivatives exhibit cytotoxicity in breast cancer cell lines (MCF-7 and MDA-MB-231), with some compounds showing enhanced effects when combined with doxorubicin, suggesting a synergistic action that could improve treatment outcomes in resistant cancer types .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been evaluated in comparison to standard anti-inflammatory drugs. In vitro assays indicated that certain derivatives exhibit comparable efficacy to indomethacin, a commonly used nonsteroidal anti-inflammatory drug (NSAID). Specifically, one study reported an anti-inflammatory activity of 83.4% for a related pyrazolo compound compared to 84.2% for indomethacin .
The mechanism by which this compound exerts its effects may involve the inhibition of key enzymes involved in inflammatory pathways and cancer cell proliferation. For example, it has been suggested that similar compounds can inhibit xanthine oxidase and other enzymes associated with oxidative stress and inflammation .
Study on Anticancer Activity
A study focused on the synthesis and evaluation of several pyrazolo derivatives for their anticancer activity revealed that compounds with halogen substitutions (such as chlorine) demonstrated significantly higher cytotoxicity in MDA-MB-231 cells compared to their unsubstituted counterparts. The study utilized both apoptosis assays and cell viability tests to confirm these findings .
Evaluation of Anti-inflammatory Activity
In another investigation, the anti-inflammatory effects of pyrazolo derivatives were assessed using lipopolysaccharide (LPS)-induced models. The results indicated that these compounds effectively reduced nitric oxide production and tumor necrosis factor-alpha (TNF-α) levels, highlighting their potential as novel anti-inflammatory agents .
Summary of Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse pharmacological and physicochemical properties depending on substituent patterns. Below is a comparative analysis of key analogs:
Substituent Effects at Position 7
The 7-position is critical for modulating electronic properties and target binding.
Key Insight : Trifluoromethyl groups at position 7 enhance kinase inhibition potency compared to chlorine, likely due to stronger electron-withdrawing effects and improved target binding .
Substituent Effects at Positions 3 and 5
Positions 3 and 5 influence steric interactions and hydrogen bonding.
Key Insight: The 5-position is more impactful than the 3-position for kinase inhibition. Bulky or polar substituents (e.g., trans-4-aminocyclohexanol) at position 5 significantly enhance potency .
Substituent Effects at Position 2
The 2-position often hosts aryl groups, influencing π-π stacking and solubility.
Key Insight : Methoxy groups at position 2 balance solubility and aromatic interactions, making them favorable for drug design .
Q & A
Q. What are the established synthetic routes for 7-Chloro-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine?
A common method involves refluxing a hydroxy precursor (e.g., 7-hydroxy-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine) with phosphorus oxychloride (POCl₃) and triethylamine in 1,4-dioxane under argon. Post-reaction purification via column chromatography (petroleum ether/ethyl acetate) and recrystallization (cyclohexane/CH₂Cl₂) yields high-purity crystals . Alternative routes may use enaminones or silylformamidines as intermediates for functionalization at position 7 .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- 1H/13C NMR : Assigns methyl, methoxy, and aromatic protons. For example, methyl groups resonate at δ ~2.5 ppm, while methoxy protons appear at δ ~3.8 ppm .
- X-ray crystallography : Resolves bond lengths (e.g., C–Cl: ~1.73 Å) and intermolecular interactions (e.g., C–H⋯N hydrogen bonds, π-π stacking with centroid separations ~3.5 Å) .
- HRMS : Validates molecular mass (e.g., [M+H]+ calculated for C₁₃H₁₁N₅O: 254.1042; found: 254.1039) .
Q. How do substituents at positions 2, 3, and 7 influence solubility and stability?
- Electron-withdrawing groups (e.g., Cl at position 7) reduce solubility in polar solvents due to increased hydrophobicity .
- Methoxy groups (e.g., 4-methoxyphenyl at position 2) enhance stability via resonance effects but may sterically hinder crystallization .
- Methyl groups at positions 3 and 5 improve thermal stability (m.p. >200°C) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Substituent variation : Replace Cl at position 7 with CF₃ or Br to modulate electron density and binding affinity .
- Bioisosteric replacements : Substitute 4-methoxyphenyl (position 2) with fluorophenyl or dichlorophenyl to enhance interactions with hydrophobic enzyme pockets .
- Assay selection : Test against targets like HMG-CoA reductase or CRF1 receptors using competitive binding assays (IC₅₀ determination) .
Q. Table 1: Substituent Effects on Biological Activity
Q. What strategies resolve contradictions in reported biological data for pyrazolo[1,5-a]pyrimidines?
- Re-evaluate assay conditions : Confirm pH, temperature, and co-solvent effects (e.g., DMSO tolerance <1% for enzyme assays) .
- Control for metabolic stability : Use liver microsome assays to rule out rapid degradation in vitro .
- Cross-validate with structural analogs : Compare activities of Cl vs. CF₃ derivatives to identify substituent-specific trends .
Q. How can computational models predict binding modes and pharmacokinetics?
- Molecular docking : Use crystal structures (e.g., PDB ID from ) to simulate interactions with targets like COX-2 or CRF1.
- QSAR modeling : Correlate logP values (e.g., Cl-substituted: ~3.2) with membrane permeability .
- MD simulations : Assess stability of π-π stacking interactions in aqueous environments .
Methodological Notes
- Synthesis optimization : Increase POCl₃ equivalents (2–3x) and extend reflux time (4–6 hours) to improve chlorination yield .
- Crystallization troubleshooting : Use mixed solvents (e.g., cyclohexane/CH₂Cl₂) to overcome steric hindrance from bulky substituents .
- Data validation : Cross-check NMR shifts with computed spectra (e.g., ACD/Labs or ChemDraw) to confirm assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
